![molecular formula C7H3ClFNS B2494327 3-Chloro-5-fluorobenzoisothiazole CAS No. 1809150-12-6](/img/structure/B2494327.png)
3-Chloro-5-fluorobenzoisothiazole
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Overview
Description
Synthesis Analysis
The synthesis of benzothiazoles involves multireactive building blocks leading to various heterocyclic scaffolds. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a multireactive compound, has been used in heterocyclic oriented synthesis to prepare substituted nitrogenous heterocycles, indicating a pathway that might be relevant for synthesizing compounds like 3-Chloro-5-fluorobenzoisothiazole (Křupková et al., 2013). Additionally, the synthesis of 2-amino-5-fluorothiazole hydrochloride from 2-aminothiazole shows the feasibility of incorporating fluorine into thiazole rings, which could be analogous to the synthesis steps for 3-Chloro-5-fluorobenzoisothiazole (Briner et al., 2006).
Molecular Structure Analysis
The molecular structure of benzothiazoles and their derivatives can be extensively modified to achieve varied biological activities. Studies have shown the ability to introduce substituents into the benzothiazole ring, demonstrating the versatility of these compounds in molecular structure modifications. This flexibility is critical for designing compounds with specific physical and chemical properties (Mortimer et al., 2006).
Chemical Reactions and Properties
Reactions involving benzothiazoles, such as 3-chloro-1,2-benzisothiazole, with diethyl malonate under phase-transfer catalysis conditions, highlight the chemical reactivity and potential transformations relevant to 3-Chloro-5-fluorobenzoisothiazole. These reactions can lead to various products through nucleophilic substitution and ring scission, indicating the chemical versatility of benzothiazole derivatives (Mossini et al., 1979).
Physical Properties Analysis
The physical properties of benzothiazole derivatives, such as solubility, crystallinity, and thermal stability, are influenced by the introduction of fluorine atoms and other substituents into the molecule. Fluorinated aromatic polybenzothiazoles, for example, exhibit excellent mechanical properties and high thermal stability, which could be reflective of the physical properties of 3-Chloro-5-fluorobenzoisothiazole (Saegusa et al., 1998).
Chemical Properties Analysis
The chemical properties of benzothiazole derivatives, such as reactivity towards nucleophiles, electrophiles, and their potential for various organic transformations, are critical for understanding their behavior in chemical reactions. The synthesis and reaction of 3-chloro-4-fluorobenzoylthiourea, for instance, provide insights into the chemical properties and reactivity of chloro-fluoro benzothiazole compounds, which can be extrapolated to understand the chemical properties of 3-Chloro-5-fluorobenzoisothiazole (Chang-chun, 2006).
properties
IUPAC Name |
3-chloro-5-fluoro-1,2-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNS/c8-7-5-3-4(9)1-2-6(5)11-10-7/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZWCJQMRIUYSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NS2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluoro-1,2-benzothiazole | |
CAS RN |
1809150-12-6 |
Source
|
Record name | 3-chloro-5-fluoro-1,2-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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